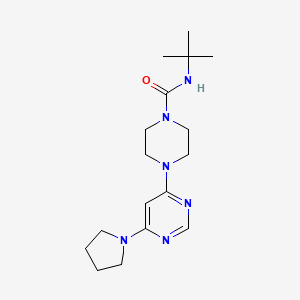

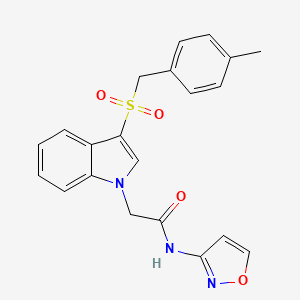

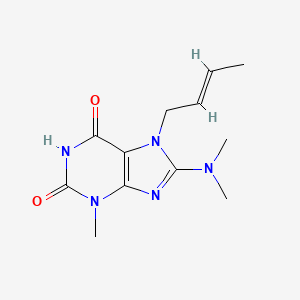

![molecular formula C14H11BrN2O B3006337 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile CAS No. 1223883-44-0](/img/structure/B3006337.png)

4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile is a chemical entity that can be inferred to have potential applications in various fields such as medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structural characterization, and biological activities, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that include protection, substitution, and coupling steps. For instance, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile involves the production of a fluorobenzyl iodide prosthetic group and its incorporation into a DASB precursor . Similarly, the synthesis of 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles starts from p-aminobenzonitrile and involves protection, tetrazole formation, hydrolysis, chlorination, and amination . These methods could potentially be adapted for the synthesis of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile.

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography, fluorescence spectroscopy, and thermal analysis are employed to elucidate the molecular structure of compounds. For example, novel co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl)amino] cyclohexanol with hydroxyl benzoic acids were characterized using these methods . The molecular structure of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile could similarly be analyzed to determine its conformation and stability.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives can be complex and is influenced by the substituents on the benzene ring. The papers describe various chemical reactions, such as the conversion of 4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles into β-hydroxy-α-amino acids , and the synthesis of farnesyltransferase inhibitors from 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles . These reactions highlight the versatility of benzonitrile derivatives in synthesizing biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the solubility of compounds can be enhanced through co-crystal formation, as seen with the solubility studies of AMB co-crystals . The electronic properties, such as fluorescence, can also be characterized, providing insights into the potential applications of these compounds in imaging or sensing technologies.

Scientific Research Applications

Photodynamic Therapy Applications

A significant application of a derivative of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile is in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, which have notable potential as Type II photosensitizers for treating cancer in PDT. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them highly suitable for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Properties

Another study by Pilon et al. (2020) synthesized a family of compounds including 4-bromobenzonitrile, exhibiting strong activity against colorectal and triple negative breast cancer cells. These compounds demonstrated low micromolar IC50 values in both cell lines, indicating their potential as effective anticancer agents (Pilon et al., 2020).

Potential in Drug Synthesis

A study on the synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid, a derivative closely related to 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile, detailed its use in high sensitivity Trinder reactive alternative enzymatic methods for determining phenol, highlighting its potential in the synthesis of sensitive chemical agents (Feng Yu-chuan, 2012).

Application in Benzofuran Analogues Synthesis

Research by Parameshwarappa, Basawaraj, and Sangapure (2008) involved the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde, a compound structurally similar to 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile. These analogues showed promising antimicrobial and pharmacological activities, suggesting the potential of such derivatives in pharmaceutical applications (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Role in Amino Acid Derivatives

A study on 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata indicated the potential of compounds structurally related to 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile in yielding biologically active natural products. These compounds demonstrated activity against Fe2+-cysteine induced rat liver microsomal lipid peroxidation, indicating their biological relevance (Guo et al., 2015).

properties

IUPAC Name |

4-[(5-bromo-2-hydroxyphenyl)methylamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-12-3-6-14(18)11(7-12)9-17-13-4-1-10(8-16)2-5-13/h1-7,17-18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBCJVMASNEBLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

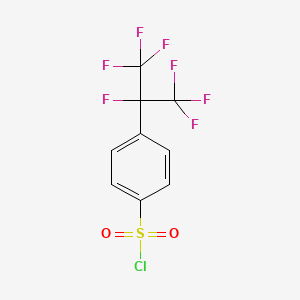

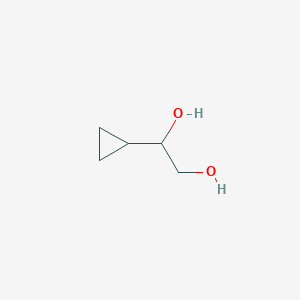

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3006258.png)

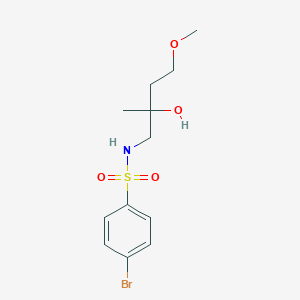

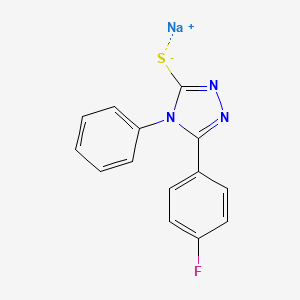

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3006268.png)

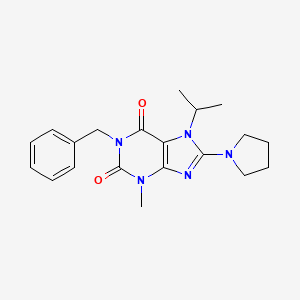

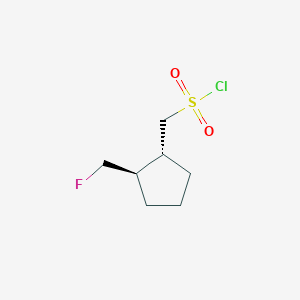

![N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006269.png)

![1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3006272.png)

![3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3006277.png)